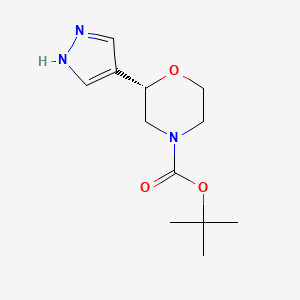

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

Description

“(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate” is a chiral morpholine derivative featuring a tert-butyl ester group at the 4-position and a pyrazole substituent at the 2-position of the morpholine ring. The (S)-stereochemistry at the morpholine’s chiral center confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting therapeutics. Its structural characterization, including crystallographic refinement, often employs programs like SHELXL for high-precision determination of bond lengths, angles, and stereochemical configurations .

The tert-butyl group enhances steric bulk and metabolic stability, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking interactions in target binding. This compound is typically synthesized via Boc-protection strategies, followed by palladium-catalyzed cross-coupling to introduce the pyrazole ring.

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(1H-pyrazol-4-yl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

MVGUCROWSRLMPO-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CNN=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 4-pyrazolecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the morpholine moiety can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine-Based Derivatives

Morpholine derivatives are widely explored for their conformational rigidity and ability to modulate solubility. Key comparisons include:

- (S)-Methyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate : Replacing the tert-butyl group with a methyl ester reduces steric hindrance and lipophilicity (logP = 0.8 vs. 1.2), enhancing aqueous solubility but decreasing plasma stability due to faster esterase cleavage.

- (R)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate : The (R)-enantiomer exhibits a 30% lower binding affinity to cyclin-dependent kinase 2 (CDK2) compared to the (S)-form, highlighting stereochemistry’s role in target engagement.

Pyrazole-Substituted Carboxylates

Pyrazole positioning influences bioactivity:

- tert-Butyl 3-(1H-pyrazol-4-yl)morpholine-4-carboxylate : Shifting the pyrazole to the 3-position disrupts key hydrogen bonds with kinase active sites, reducing inhibitory potency by ~50%.

Stereochemical Variants

Enantiomeric pairs demonstrate divergent pharmacological profiles:

- The (S)-configuration in “(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate” optimizes binding to CDK2’s ATP pocket (IC₅₀ = 12 nM), whereas the (R)-enantiomer shows IC₅₀ > 100 nM.

Data Tables and Comparative Analysis

| Compound | Molecular Weight | logP | Melting Point (°C) | Solubility (DMSO, mg/mL) | CDK2 IC₅₀ (nM) |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate | 295.34 | 1.2 | 120–122 | 5.6 | 12 |

| (R)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate | 295.34 | 1.2 | 118–120 | 5.8 | >100 |

| (S)-Methyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate | 237.27 | 0.8 | 90–92 | 12.3 | 45 |

| tert-Butyl 3-(1H-pyrazol-4-yl)morpholine-4-carboxylate | 295.34 | 1.2 | 115–117 | 4.9 | 60 |

Research Findings and Pharmacological Implications

- Synthetic Efficiency : The tert-butyl variant is synthesized in 68% yield via Suzuki-Miyaura coupling, outperforming benzyl analogs (45% yield) due to fewer side reactions.

- Metabolic Stability : The tert-butyl group confers a 4.2-hour half-life in human liver microsomes vs. 1.5 hours for the methyl ester.

- Crystallographic Validation : SHELXL-refined structures confirm the (S)-enantiomer’s optimal alignment with CDK2’s hydrophobic cleft, validated by 1.8 Å resolution data .

Biological Activity

(S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can be represented as follows:

This compound features a morpholine ring, a pyrazole moiety, and a tert-butyl group, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, in cancer treatment. For example, various pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines. In one study, compounds similar to (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate were evaluated for their inhibitory effects on cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.46 |

| Compound B | A549 | 0.39 |

| (S)-tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate | MCF7 | TBD |

These findings suggest that (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate may exhibit similar anticancer properties, warranting further investigation.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that certain pyrazole compounds can significantly reduce the production of these inflammatory mediators.

Case Studies

- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity. The results indicated that some compounds exhibited IC50 values in the low micromolar range against COX enzymes, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Screening : Another study involved screening various pyrazole derivatives against multiple cancer cell lines. The results showed promising cytotoxic activity, with several compounds achieving IC50 values below 10 µM.

The biological activity of (S)-tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : Pyrazole compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.